molecular formula C22H20N4O4S B2956316 2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone CAS No. 861211-21-4

2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone

Cat. No.: B2956316
CAS No.: 861211-21-4
M. Wt: 436.49
InChI Key: GXZMZVJUHMWTRX-FSJBWODESA-N
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Description

The compound 2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone (hereafter referred to as Compound A) features a multifunctional structure:

  • A 2,5-dimethoxybenzaldehyde moiety linked via a hydrazone group to a thiazole ring.
  • The thiazole is substituted with an ethyl chain terminating in a 1,3-dioxo-isoindole group. Structural validation tools like SHELX programs (e.g., SHELXL for refinement) are critical for confirming its crystallographic parameters .

Properties

IUPAC Name

2-[2-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-29-16-7-8-19(30-2)14(11-16)12-23-25-22-24-15(13-31-22)9-10-26-20(27)17-5-3-4-6-18(17)21(26)28/h3-8,11-13H,9-10H2,1-2H3,(H,24,25)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZMZVJUHMWTRX-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are Group 1 Metabotropic Glutamate Receptors (mGluRs) . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.

Mode of Action

This compound acts as a Positive Allosteric Modulator (PAM) of mGluRs. It potentiates the responses of mGluR5 by actions at a site that is distinct from that of other known modulators. This suggests that the compound has a unique interaction with its targets, leading to enhanced receptor activity.

Biochemical Pathways

The activation of mGluRs by this compound can affect various biochemical pathways. For instance, it can potentiate the response to glutamate, the primary excitatory neurotransmitter in the brain. This can lead to changes in neuronal signaling and synaptic transmission, impacting various downstream effects related to cognition, memory, and learning.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGluR activity. By enhancing the response of these receptors, it can influence neuronal excitability and synaptic plasticity. This could potentially have therapeutic implications for neurological disorders where these processes are disrupted.

Biological Activity

2,5-Dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone is a complex organic compound with the molecular formula C22H20N4O4SC_{22}H_{20}N_{4}O_{4}S and a molecular weight of approximately 436.48 g/mol. This compound features a hydrazone linkage and is derived from various heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. Some key areas of research include:

1. Antimicrobial Activity:

  • Preliminary studies have shown that derivatives of hydrazones exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this hydrazone have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

2. Anticancer Potential:

  • Research indicates that hydrazones can possess anticancer properties. For example, studies have reported that certain hydrazone derivatives induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress .

3. Anti-inflammatory Effects:

  • Compounds with similar structures have been evaluated for their anti-inflammatory activities. Some derivatives showed higher cyclooxygenase (COX) inhibition compared to standard anti-inflammatory drugs, suggesting potential use in treating inflammatory diseases .

Case Studies

Several case studies provide insight into the biological activity of this compound:

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various hydrazone derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cytotoxicity Assay
In vitro cytotoxicity assays demonstrated that certain derivatives could effectively inhibit the growth of human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The study highlighted the structure-activity relationship (SAR) that influences the potency of these compounds .

Table 1: Biological Activities of Related Hydrazone Compounds

Compound NameActivity TypeTarget Organisms/Cancer Cell LinesReference
Hydrazone AAntibacterialE. coli, S. aureus
Hydrazone BAntifungalC. albicans
Hydrazone CAnticancerHeLa Cells
Hydrazone DAnti-inflammatoryCOX Inhibition

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural Features of Compound A and Analogues
Compound Name Core Structure Key Substituents/Functional Groups Notable Features Reference
Compound A Thiazole-hydrazone 2,5-Dimethoxybenzaldehyde, isoindole-1,3-dione Electron-rich methoxy groups, rigid hydrazone linker
(E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (Compound II) Thiadiazole-hydrazine Benzodioxine, thiosemicarbazide Fused benzodioxine ring, sulfur-rich backbone
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols Imidazole-carbonyl Nitroimidazole, aryl ethanol Nitro group (electron-withdrawing), chiral center
Thiazol-5-ylmethyl carbamates Thiazole-carbamate Hydroperoxypropan-2-yl, methylureido Peroxide functionality, complex peptide linkage

Key Observations :

  • Electronic Effects : Compound A’s methoxy groups enhance electron density on the benzaldehyde ring, contrasting with the nitro group in ’s imidazole derivatives, which withdraws electrons .
  • Linker Flexibility : The hydrazone group in Compound A provides rigidity, whereas the thiosemicarbazide linker in Compound II () allows greater conformational flexibility .
  • Heterocyclic Diversity : Unlike thiadiazole or imidazole analogs, Compound A’s thiazole-isoindole system may influence π-π stacking interactions in crystallography or binding pocket interactions in biological systems.

Contradictions :

  • ’s synthesis avoids harsh conditions (e.g., high temperature), whereas TDAE in requires specialized reagents, suggesting divergent scalability and practicality.

Physicochemical Properties

Table 2: Hypothetical Property Comparison*
Property Compound A Compound II () Imidazole Derivatives ()
Solubility Moderate (polar aprotic solvents) High (DMSO, DMF) Low (hydrophobic nitro group)
Melting Point 180–185°C (estimated) 160–165°C 200–210°C
Crystallinity High (SHELX-refined) Moderate Variable (depends on aryl group)

*Note: Data inferred from structural features and synthesis conditions .

  • Crystallography : Compound A’s structure, refined via SHELXL, likely exhibits strong hydrogen bonding (N–H···O) from the hydrazone and isoindole-dione groups, enhancing lattice stability compared to ’s carbamates .

Q & A

Q. What are the standard synthetic routes for preparing hydrazone derivatives incorporating thiazole and isoindole-dione moieties?

Methodological Answer: Hydrazones are synthesized via acid-catalyzed condensation of aldehydes with hydrazines. For thiazole-linked hydrazones:

  • React 2,5-dimethoxybenzaldehyde with N-aminothiazole derivatives (e.g., 4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]-1,3-thiazol-2-amine) in ethanol under reflux (4–6 hours) with glacial acetic acid as a catalyst .
  • Purify via vacuum distillation followed by crystallization (ethanol/water, 1:1), yielding ~65–74% .

Q. Which spectroscopic techniques are critical for characterizing this hydrazone-thiazole hybrid?

Methodological Answer:

  • Elemental analysis (CHNS): Validates stoichiometry (e.g., deviations <0.4% indicate purity) .
  • FT-IR: Confirms C=N stretching (1560–1590 cm⁻¹) and NH vibrations (3200–3300 cm⁻¹) .
  • NMR (¹H/¹³C): Key signals include thiazole protons (δ 7.2–7.8 ppm) and isoindole-dione carbonyls (δ 168–170 ppm) .

Q. What solvents and catalysts are optimal for hydrazone formation in this system?

Methodological Answer:

  • Solvents: Ethanol (reflux) or DMSO (for less polar intermediates) .
  • Catalysts: Glacial acetic acid (0.5–1% v/v) enhances reaction rates by protonating the aldehyde .

Advanced Research Questions

Q. How can researchers design experiments to address low yields in the final condensation step?

Methodological Answer:

  • DoE (Design of Experiments): Vary temperature (60–100°C), catalyst concentration (0.1–1%), and reaction time (2–12 hours) .
  • Statistical modeling: Use response surface methodology (RSM) to identify optimal conditions. For example, a study on diphenyldiazomethane synthesis achieved 85% yield after optimization .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Tautomerism: Use variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol shifts) .
  • 2D NMR: HSQC/HMBC correlations confirm connectivity between thiazole C-2 and hydrazone NH .
  • X-ray crystallography: Provides unambiguous confirmation (e.g., bond angles in isoindole-dione rings) .

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking: Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
  • ADMET prediction: SwissADME evaluates pharmacokinetics (e.g., logP <5 for blood-brain barrier penetration) .

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